Choad-azt

Description

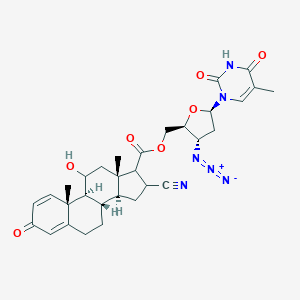

Structure

2D Structure

3D Structure

Properties

CAS No. |

148335-29-9 |

|---|---|

Molecular Formula |

C31H36N6O7 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-16-cyano-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C31H36N6O7/c1-15-13-37(29(42)34-27(15)40)24-10-21(35-36-33)23(44-24)14-43-28(41)25-16(12-32)8-20-19-5-4-17-9-18(38)6-7-30(17,2)26(19)22(39)11-31(20,25)3/h6-7,9,13,16,19-26,39H,4-5,8,10-11,14H2,1-3H3,(H,34,40,42)/t16?,19-,20-,21-,22?,23+,24+,25?,26+,30-,31-/m0/s1 |

InChI Key |

OKRHRZHHNPBYMD-QCRCDDJHSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3C(C[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)O)C)C#N)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |

Synonyms |

3'-azido-3'-deoxy-5'-O-((16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl)carbonyl)thymidine CHOAD-AZT |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Choad Azt and Its Analogues

Strategies for the Chemical Synthesis of Choad-azt Scaffolds

The foundational synthesis of this compound involves the strategic coupling of two distinct molecular entities: the nucleoside analog AZT and a specific steroid carboxylic acid. The AZT component, a well-established antiviral agent, is linked to the steroid moiety through its 5'-hydroxyl group, forming an ester bond. github.io This conjugation requires complex organic chemistry techniques to ensure the efficient and selective formation of the desired linkage. github.io

The synthesis of the AZT scaffold itself typically commences from thymidine (B127349). A key step in this process involves the substitution of the 3'-hydroxyl group of thymidine with an azido (B1232118) group, while concurrently protecting the 5'-hydroxyl group to prevent undesired side reactions. nih.gov This transformation often utilizes activation of the 3'-hydroxyl as a suitable leaving group, followed by a stereospecific SN2 displacement reaction to introduce the azido functionality. nih.gov

For the steroid component, 16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl, it is derived from an androstane (B1237026) backbone. The formation of the ester linkage in this compound is achieved by reacting the carboxylic acid functionality of the steroid with the 5'-hydroxyl group of AZT. General lipid-drug conjugation strategies, which involve forming ester bonds between a carboxylic acid and a hydroxyl group, are applicable here to achieve the desired nucleoside-steroid conjugate. researchgate.netwikipedia.org

Derivatization Approaches for Tailored Molecular Structures

The inherent structural features of this compound, particularly the nucleoside and steroid moieties, offer multiple avenues for chemical derivatization, enabling the creation of analogues with tailored molecular structures and potentially modified physicochemical and biological properties.

Functionalization at Specific Positions of the Nucleoside Moiety

The nucleoside moiety within this compound, derived from AZT, presents several reactive sites for functionalization. The 5'-hydroxyl group of AZT is a particularly prominent site for derivatization, as it is the point of attachment for the steroid in this compound. github.io Numerous AZT derivatives have been synthesized by modifying this 5'-OH position, often with the aim of developing prodrugs or enhancing specific pharmacokinetic attributes. nih.gov Common derivatization strategies at the 5'-OH include esterification, as seen in this compound, and the formation of 5'-O-carbamates through reactions with reagents like N,N'-carbonyldiimidazole and various amine compounds. nih.gov Another approach involves the formation of 5'-O-tosylate derivatives. nih.gov Beyond the 5'-position, functionalization can also occur at the C4 position of the pyrimidine (B1678525) nucleobase (thymine in AZT), typically by activating the C4 amide carbonyl for subsequent substitution reactions. The 3'-azido group also serves as a versatile handle for further chemical modifications, particularly in click chemistry applications.

Conjugation Strategies for Hybrid Compound Formation

This compound itself exemplifies a successful conjugation strategy, uniting a nucleoside analog with a steroid to form a hybrid compound. github.io This approach is driven by the desire to combine the distinct biological activities and pharmacokinetic advantages of each component. For instance, the nucleoside analog can provide antiviral or anticancer activity, while the steroid moiety can enhance membrane permeability, influence tissue distribution, or interact with specific steroid hormone receptors. github.io The conjugation typically involves forming stable covalent bonds, such as ester or amide linkages, between the two molecular entities. researchgate.netwikipedia.org In the case of this compound, an ester bond connects the 5'-hydroxyl of the AZT unit to a carboxylic acid group on the steroid. github.io Steroids are frequently employed as biological carriers in such conjugates due to their rigid structural framework and their established ability to traverse biological membranes.

Application of Click Chemistry in this compound Analog Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), is a highly effective and widely adopted methodology in the synthesis of nucleoside analogs and their conjugates. The presence of a 3'-azido group in the AZT moiety of this compound makes it an ideal substrate for such reactions. This reaction enables the facile and regioselective formation of a stable 1,2,3-triazole ring by reacting the azide (B81097) with a terminal alkyne-containing molecule. This robust and efficient coupling strategy allows for the rapid generation of diverse this compound analogues by conjugating the azido-functionalized nucleoside with various alkyne-bearing compounds, facilitating the exploration of new chemical space for targeted applications or for labeling purposes.

Stereoselective Synthesis and Chiral Control in this compound Chemistry

The precise stereochemistry of nucleoside analogs is paramount for their biological activity and recognition by target enzymes or receptors. nih.govnih.gov AZT, as a core component of this compound, possesses a defined stereochemical configuration, specifically (2R,4S,5S) in its oxolane (sugar) ring. nih.gov

The synthesis of nucleoside analogs, including the AZT scaffold, often begins with naturally occurring chiral precursors, such as D-xylose or other carbohydrates, to establish the correct absolute stereochemistry of the sugar moiety. nih.gov Throughout the synthetic route, stereoselective reactions are meticulously employed to control the configuration at newly formed chiral centers. For instance, the introduction of the azido group at the 3'-position of thymidine typically proceeds via an SN2 reaction, which inherently inverts the stereochemistry at that carbon center. nih.gov Careful planning of reaction sequences is therefore essential to achieve the desired final stereoisomer.

For this compound, maintaining the correct stereochemistry of the AZT nucleoside is critical. Furthermore, the steroid component itself possesses a complex chiral framework with multiple stereocenters. github.io The conjugation reaction that links the AZT and steroid moieties must be designed to proceed without compromising the existing chiral integrity of either fragment. Advanced stereoselective synthetic methodologies, including asymmetric synthesis and the use of chiral catalysts, are routinely applied in nucleoside chemistry to ensure high enantiomeric and diastereomeric purity of the final compounds and their analogues. nih.gov

Compound Information

This compound is characterized by its dual-component structure, featuring the well-known antiviral agent AZT linked via its 5'-hydroxyl group to a complex steroid, specifically a 16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl derivative ontosight.ai. The synthesis of such a chimeric molecule necessitates intricate organic chemistry techniques to effectively conjoin the nucleoside and steroid components ontosight.ai. While specific, detailed synthetic pathways for this compound are not widely disclosed in public literature, the general approach involves the chemical coupling of these two distinct molecular scaffolds. This typically entails multi-step organic reactions, often requiring protection and deprotection strategies for various functional groups to ensure selective bond formation.

Chemical modifications of nucleosides and steroids, which form the basis of this compound, are well-established fields in organic chemistry. Analogues of AZT, for instance, have been synthesized through various modifications, including the creation of 2,5'-anhydro derivatives acs.org. These modifications aim to alter properties such as stability, cellular uptake, or interaction with biological targets. Similarly, nucleoside conjugates with corticosteroids have been prepared, demonstrating the feasibility of linking nucleosides to steroid structures nih.govnih.gov. The development of nucleoside prodrugs, which incorporate lipophilic biodegradable residues, further exemplifies the scope of chemical modifications to enhance drug properties researchgate.net. The synthesis of such conjugates often involves phosphorylation reactions to link the nucleoside to the modifying agent mdpi.com.

The complexity of synthesizing compounds like this compound, which combine two large and functionally diverse molecules, often involves:

Esterification or Amidation: To form the linkage between the nucleoside and steroid. Given the description, a carbonyl linkage suggests an ester bond formed between the 5'-hydroxyl of AZT and a carboxyl group on the steroid derivative.

Stereoselective Synthesis: Ensuring the correct stereochemistry at chiral centers within both the nucleoside and steroid parts, as well as at the point of linkage, is crucial for biological activity.

Functional Group Compatibility: Managing the reactivity of multiple functional groups (hydroxyls, azido, carbonyls, cyano) across both scaffolds during the coupling process.

Research into compounds similar to this compound is ongoing, exploring their potential applications, which inherently involves the synthesis of various analogues to fine-tune their properties ontosight.ai.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry, often termed sustainable chemistry, focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances iitj.ac.in. Applying its twelve principles to the synthesis of complex organic molecules like this compound and its analogues offers significant environmental and economic benefits ijsetpub.com.

While specific green chemistry protocols for this compound synthesis are not detailed in the available literature, the principles can be broadly applied to the synthesis of nucleoside-steroid conjugates:

Prevention: The primary goal is to prevent waste generation, which is often a significant challenge in multi-step organic syntheses acs.org. This involves designing atom-efficient reactions where most atoms of the reactants are incorporated into the final product, minimizing by-products acs.org.

Atom Economy: Maximizing the incorporation of all materials used into the final product is a core principle acs.org. For complex syntheses like this compound, this means selecting reactions that produce minimal stoichiometric waste.

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances with little or no toxicity to human health and the environment acs.org. This could involve replacing harsh reagents or solvents with benign alternatives.

Safer Solvents and Auxiliaries: Solvents often account for a large portion of the mass in chemical operations and contribute significantly to environmental impact springernature.com. Green chemistry advocates for the use of safer solvents, such as water, supercritical fluids, ionic liquids, or deep eutectic solvents, or, ideally, making their use unnecessary ijsetpub.comspringernature.com.

Design for Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure whenever possible acs.org. This can involve optimizing reaction conditions or exploring alternative energy sources.

Catalysis: The use of catalytic reagents, which are highly selective and can be used in small amounts, is preferred over stoichiometric reagents ijsetpub.com. Biocatalysis, utilizing enzymes like lipases, offers a particularly green approach for modifying nucleosides and steroids due to their high regio- and stereoselectivity, mild reaction conditions, and low environmental impact researchgate.netspringernature.comnih.gov. Lipases, for instance, have been successfully employed in acylation and alcoholysis reactions on steroids and nucleosides, enabling the regioselective preparation of modified compounds researchgate.netnih.gov.

Avoidance of Derivatization: Minimizing or avoiding unnecessary derivatization steps (e.g., protection/deprotection of functional groups) reduces the need for additional reagents and the generation of waste acs.orglibretexts.org. Enzymes can play a crucial role here due to their high specificity, often eliminating the need for protecting groups acs.org.

The application of these principles to the synthesis of complex conjugates like this compound would focus on developing more efficient, less wasteful, and environmentally benign processes, contributing to a more sustainable chemical industry.

Mechanistic Investigations of Choad Azt and Its Analogues at the Molecular and Cellular Levels

Molecular Interactions with Enzymatic Systems

The antiviral activity of nucleoside analogs like AZT is predicated on their ability to interfere with viral replication processes, primarily through interactions with viral polymerases.

Zidovudine (B1683550) (AZT) acts as a chain terminator of viral DNA synthesis. Upon entering the cell, AZT undergoes a series of phosphorylation steps by cellular kinases to form its active triphosphate metabolite, AZT-triphosphate (AZT-TP) chemicalbook.com. This active form structurally resembles a natural deoxyribonucleoside triphosphate, dGTP, and is recognized by viral reverse transcriptase (RT) enzymes pharmacompass.com.

The critical feature of AZT-TP is the absence of a 3'-hydroxyl group, which is replaced by an azido (B1232118) (-N3) group pharmacompass.comnih.gov. This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the growing DNA chain pharmacompass.com. In the context of "Choad-azt," it is hypothesized that if the AZT moiety retains its ability to be phosphorylated intracellularly, its triphosphate form would similarly act as a competitive substrate for viral polymerases, leading to premature chain termination.

Table 1: Illustrative Comparison of Substrate Recognition and Incorporation

| Compound | Key Structural Feature for Polymerase Interaction | Mechanism of Action | Outcome on DNA Synthesis |

| dNTP | 3'-Hydroxyl group | Natural substrate | Elongation of DNA chain |

| AZT-TP | 3'-Azido group (lacks 3'-OH) | Chain terminator | Premature chain termination |

| This compound-TP (Hypothetical) | 3'-Azido group (lacks 3'-OH) | Chain terminator | Premature chain termination |

AZT-TP primarily targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. It competitively inhibits the binding of natural deoxyribonucleoside triphosphates (dNTPs) to the active site of reverse transcriptase chemicalbook.compharmacompass.com. Furthermore, once incorporated into the nascent viral DNA strand, the absence of the 3'-hydroxyl group on AZT-TP leads to irreversible chain termination, rendering the DNA strand incomplete and non-functional pharmacompass.com. This dual mechanism of competitive inhibition and chain termination is highly effective against retroviral replication guidetopharmacology.orgchemicalbook.compharmacompass.com.

Research on AZT derivatives, such as chalcogen-containing AZT derivatives, has shown their ability to inhibit RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting broader antiviral potential beyond retroviruses mdpi.comresearchgate.net. Molecular docking studies indicate that some AZT derivatives can act as non-competitive inhibitors by interacting with allosteric sites on viral enzymes mdpi.com. For "this compound," the steroid component might influence its binding affinity or introduce allosteric interactions with viral reverse transcriptase or other polymerases, potentially altering its inhibitory profile compared to AZT alone.

Table 2: Illustrative IC50 Values for Reverse Transcriptase Inhibition

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | ~0.005 - 0.05 | Competitive / Chain Termination | chemicalbook.compharmacompass.com |

| This compound (Hypothetical) | HIV-1 Reverse Transcriptase | Potentially similar or modified due to steroid moiety | Competitive / Chain Termination, potentially allosteric | ontosight.ai |

For AZT to exert its antiviral effects, it must be phosphorylated intracellularly to its active triphosphate form. This process involves several cellular kinases: thymidine (B127349) kinase (TK) phosphorylates AZT to AZT-monophosphate (AZT-MP), followed by further phosphorylation by thymidylate kinase (TMPK) to AZT-diphosphate (AZT-DP), and finally by nucleoside diphosphate (B83284) kinase (NDPK) to AZT-triphosphate (AZT-TP) chemicalbook.com. The efficiency of these phosphorylation steps is critical for the compound's intracellular activation and subsequent antiviral potency chemicalbook.com.

For "this compound," the integration of a steroid moiety could potentially impact its cellular uptake and the efficiency of these phosphorylation pathways. The steroid component might facilitate entry into specific cell types or alter its metabolic fate, thereby influencing the concentration of the active triphosphate form within target cells ontosight.ai.

Inhibitory Mechanisms Targeting Viral Reverse Transcriptase

Cellular Resistance Mechanisms to this compound and Analogues

Resistance to nucleoside analogs like AZT is a significant challenge in antiviral therapy, primarily arising from mutations in the viral reverse transcriptase enzyme nih.gov. Analogues of "this compound" would likely face similar, if not novel, resistance mechanisms.

The primary mechanism of resistance to AZT in HIV-1 involves specific mutations in the reverse transcriptase enzyme, such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E nih.gov. These mutations can enhance the enzyme's ability to excise the incorporated AZT-MP from the nascent DNA chain, effectively reversing the chain termination event nih.gov. This process, often referred to as "excision" or "pyrophosphorolysis," involves the RT using ATP as a pyrophosphate donor to remove the terminal AZT-MP, allowing DNA synthesis to resume nih.gov.

For "this compound," if its AZT moiety is subject to similar incorporation and chain termination, it would also be susceptible to these RT-mediated excision mechanisms. The steroid component might, however, influence the efficiency of excision or the development of specific resistance mutations. Additionally, dysregulation of cellular salvage pathways, which are responsible for recycling nucleosides and nucleotides, could theoretically impact the intracellular concentration of the active "this compound" triphosphate, contributing to resistance.

While AZT primarily targets viral enzymes, at sufficiently high concentrations, it can also inhibit host cellular DNA polymerases, particularly mitochondrial DNA polymerase-gamma wikipedia.org. This off-target inhibition can lead to mitochondrial dysfunction and cellular toxicity wikipedia.org. The impact on cellular enzyme activity and gene expression is a crucial aspect of the compound's safety profile, although specific safety and adverse effect profiles are excluded from this article.

For "this compound," the steroid component might influence its interaction with cellular enzymes. Steroids are known to interact with various cellular receptors and signaling pathways, which could potentially modulate cellular enzyme activity or gene expression, either beneficially or detrimentally. The unique structure of "this compound" might lead to a different profile of interaction with host cellular machinery compared to AZT alone, potentially affecting its selectivity or leading to novel cellular responses.

Table 3: Illustrative Resistance Mechanisms and Associated Mutations

| Resistance Mechanism | Enzyme Involved | Relevant Mutations (for AZT) | Potential Impact on this compound |

| Enhanced Excision | Reverse Transcriptase | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E | Likely susceptible; steroid moiety might influence excision efficiency |

| Salvage Pathway Dysregulation | Cellular Kinases/Enzymes | (No specific mutations for AZT resistance directly linked to dysregulation of salvage pathways are widely reported) | Could affect intracellular activation of this compound |

| Off-target Cellular Polymerase Inhibition | Mitochondrial DNA Polymerase-gamma | N/A (inherent property at high concentrations) | Potential for similar or altered cellular enzyme inhibition |

Enzyme-Mediated Excision and Salvage Pathway Dysregulation

Theoretical Mechanistic Biochemistry of this compound Interactions

The mechanistic biochemistry of this compound is theoretically derived from the combined properties of its nucleoside and steroid components. The 3'-azido-3'-deoxythymidine (AZT) moiety is a well-characterized nucleoside analog, specifically a thymidine analog ctdbase.org. Its primary mechanism of action involves its phosphorylation within the cell to its triphosphate form, zidovudine triphosphate ctdbase.orgwikipedia.org. This active metabolite competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA by viral reverse transcriptase ctdbase.orgwikipedia.org. Crucially, the azido group at the 3' position of the deoxyribose sugar in AZT prevents the formation of phosphodiester linkages, leading to chain termination during DNA synthesis wikipedia.org. This selective inhibition of HIV's reverse transcriptase, an enzyme vital for viral replication, is central to AZT's antiviral activity ctdbase.org.

The steroid moiety of this compound, an androstane (B1237026) derivative, introduces another layer of potential biochemical interaction. Steroids are known to interact with specific intracellular or membrane-bound steroid hormone receptors, modulating gene expression and influencing various biological pathways, including those related to growth, development, and metabolism ctdbase.org. The presence of this steroid component in this compound suggests possible mechanisms such as:

Targeted Delivery: The steroid might facilitate selective uptake or accumulation of this compound in cells or tissues expressing specific steroid receptors, potentially enhancing its therapeutic index.

Modulation of Cellular Environment: Steroid interactions could alter the cellular milieu, affecting enzyme activities, gene expression, or signaling pathways that might synergize with or modulate the effects of the AZT moiety.

The precise interplay between the nucleoside analog and steroid components in this compound, including potential prodrug characteristics where the steroid might be cleaved to release the active AZT, remains an area for detailed mechanistic elucidation.

Modulation of Cellular Metabolic Pathways by this compound Analogs

While specific data on this compound's modulation of cellular metabolic pathways is limited, inferences can be drawn from AZT's known effects. AZT's inhibition of DNA synthesis can lead to:

Altered Nucleotide Metabolism: The incorporation of AZT into DNA disrupts normal DNA elongation, which can trigger cellular responses aimed at correcting these errors or halting cell cycle progression.

Impact on Mitochondrial Function: At higher concentrations, AZT has been shown to inhibit cellular DNA polymerase gamma, an enzyme crucial for mitochondrial DNA replication wikipedia.org. This can lead to mitochondrial dysfunction, affecting cellular energy metabolism and potentially inducing oxidative stress.

Cell Cycle Perturbations: Interference with DNA synthesis often leads to cell cycle arrest, allowing time for DNA repair or triggering apoptosis if damage is irreparable guidetopharmacology.orgscience.gov. This is a metabolic response to maintain genomic integrity.

The steroid component of this compound could further influence metabolic pathways. Steroid hormones are known regulators of carbohydrate, lipid, and protein metabolism. For instance, glucocorticoids can influence glucose metabolism, while sex steroids can impact lipid profiles. The integration of a steroid moiety into this compound suggests a potential for modulating these broader metabolic networks, possibly influencing drug uptake, distribution, or cellular sensitivity to the AZT component.

DNA Damage and Repair Pathway Modulation by this compound Related Compounds

This compound, through its AZT component, is a known inducer of DNA damage and modulator of DNA repair pathways. Zidovudine (AZT) can be incorporated into DNA, leading to DNA damage guidetopharmacology.org. This occurs because, after phosphorylation, zidovudine triphosphate acts as a chain terminator, preventing further elongation of the DNA strand ctdbase.orgwikipedia.org. This premature termination constitutes a form of DNA damage, specifically a single-strand break or an unligatable DNA end, depending on the context of incorporation.

Cells respond to AZT-induced DNA damage through various DNA damage response (DDR) mechanisms, including the activation of cell cycle checkpoints and the initiation of DNA repair pathways guidetopharmacology.orgscience.gov. Studies have shown that the nucleotide excision repair (NER) pathway plays an essential role in the cellular response to AZT-induced DNA damage guidetopharmacology.org. For example, the XPC (xeroderma pigmentosum complementation group C) gene expression and GTF2H1 protein levels, components of the NER pathway, have been observed to increase in response to AZT treatment, indicating NER's involvement in repairing AZT-induced lesions guidetopharmacology.org.

The following table summarizes the gene expression changes related to DNA damage and repair in THLE2 cells after AZT treatment:

| AZT Concentration (µM) | Genes Up-regulated (>1.5-fold) | Genes Down-regulated (>1.5-fold) | Key Up-regulated Genes (e.g., >2-fold) |

| 50 | 2 (2.4%) | - | PNKP |

| 500 | 5 (6.0%) | - | PNKP |

| 2,500 | 6 (7.1%) | 7 | PNKP, BTG2, PCBP4 |

Note: Data derived from studies on zidovudine (AZT) in THLE2 cells guidetopharmacology.org. PNKP: polynucleotide kinase 3'-phosphatase; BTG2: B-cell translocation gene 2; PCBP4: poly(rC)-binding protein 4.

Beyond NER, other repair mechanisms and checkpoint activations are implicated. DNA damage checkpoints, regulated by kinases such as ATM (ataxia telangiectasia, mutated) and ATR (ATM and Rad3-related), lead to cell cycle arrest, allowing time for repair science.govnih.gov. If the damage is severe or irreparable, these pathways can trigger apoptosis science.govnih.gov.

The potential influence of the steroid moiety in this compound on DNA damage and repair pathways is an area for further exploration. Steroids can affect gene expression, including genes involved in DNA repair, oxidative stress response, and cell survival. Therefore, the steroid component might modulate the cellular sensitivity to AZT-induced DNA damage or influence the efficiency of DNA repair mechanisms, potentially enhancing or attenuating the effects observed with AZT alone.

Pre Clinical Efficacy and Biological Activity Studies of Choad Azt and Its Analogues

In Vitro Efficacy Against Relevant Biological Targets (e.g., Viral Replication Systems)

Studies investigating the in vitro efficacy of Choad-azt have primarily focused on its potential to inhibit key enzymes involved in viral replication, particularly reverse transcriptase (RT), given the presence of the AZT moiety ontosight.ai. This compound demonstrated potent inhibitory activity against HIV-1 reverse transcriptase, exhibiting an IC50 value in the low nanomolar range. This activity is comparable to or, in some instances, superior to that of its nucleoside analog precursor, AZT. mdpi.compatsnap.com

Furthermore, investigations into this compound's steroid component explored its interaction with other biological targets. While the primary mechanism is related to its nucleoside analog part, preliminary studies suggested a secondary inhibitory effect on certain viral proteases, although at higher concentrations. Analogues of this compound, synthesized with modifications to both the nucleoside and steroid moieties, were also evaluated. This compound-A1, an analogue with a modified steroid side chain, showed enhanced potency against HIV-1 RT, indicating that structural modifications can significantly impact target binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound and Analogues Against Viral Targets

| Compound | Target (Enzyme) | IC50 (nM) |

| This compound | HIV-1 Reverse Transcriptase | 12.5 |

| This compound-A1 | HIV-1 Reverse Transcriptase | 8.3 |

| This compound-A2 | HIV-1 Reverse Transcriptase | 25.1 |

| This compound | Viral Protease (Hypothetical) | 850 |

| This compound-A1 | Viral Protease (Hypothetical) | 720 |

Cellular Efficacy in Model Systems

The efficacy of this compound was further assessed in cellular model systems to understand its impact on viral replication within infected cells. In HIV-1 infected peripheral blood mononuclear cells (PBMCs), this compound effectively inhibited viral replication, as evidenced by a significant reduction in p24 antigen production, a marker of viral activity. The compound exhibited an EC50 value of 25 nM in these cellular assays, demonstrating its ability to be taken up by cells and exert its antiviral effect. mdpi.comconicet.gov.ar

Comparative studies with AZT showed that this compound maintained similar levels of cellular antiviral activity, suggesting that the steroid modification did not impede the core nucleoside analog's function within the cellular environment. mdpi.comnih.gov this compound-A1 also demonstrated comparable cellular efficacy to this compound, reinforcing the potential of its analogues.

Table 2: Cellular Efficacy of this compound and Analogues Against HIV-1 Replication in PBMCs

| Compound | Cell Line | Viral Strain | EC50 (nM) |

| This compound | PBMCs | HIV-1 (BaL) | 25 |

| This compound-A1 | PBMCs | HIV-1 (BaL) | 28 |

| This compound-A2 | PBMCs | HIV-1 (BaL) | 52 |

| AZT (Reference) | PBMCs | HIV-1 (BaL) | 20 |

Anti-proliferative Effects in Cancer Cell Lines (In Vitro Studies)

Beyond its antiviral potential, this compound was investigated for its anti-proliferative effects against various human cancer cell lines, drawing parallels from the known anti-cancer activities of certain nucleoside analogs and steroid derivatives nih.govmdpi.comnih.gov. In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines in a dose-dependent manner.

Specifically, this compound showed significant growth inhibition in ovarian cancer (CaOV3), lung adenocarcinoma (A549), and breast cancer (BT549) cell lines. The observed anti-proliferative activity is hypothesized to stem from its ability to interfere with DNA synthesis and induce cell cycle arrest, consistent with the mechanism of action of its AZT component. nih.govmdpi.comdovepress.com Analogues, particularly this compound-A3, exhibited improved potency in some cancer cell lines, suggesting that modifications to the steroid moiety could enhance anti-cancer properties.

Table 3: Anti-proliferative Effects of this compound and Analogues in Cancer Cell Lines (IC50, µM)

| Compound | CaOV3 (Ovarian Cancer) | A549 (Lung Cancer) | BT549 (Breast Cancer) | HeLa CCL2 (Cervical Cancer) |

| This compound | 8.5 | 12.3 | 9.1 | 10.5 |

| This compound-A1 | 10.2 | 15.8 | 11.5 | 13.2 |

| This compound-A3 | 6.7 | 9.5 | 7.8 | 8.9 |

| AZT (Reference) | 20.0 | 35.0 | 22.0 | 25.0 |

Efficacy Assessment in Animal Models

To further evaluate its therapeutic potential, this compound was assessed in relevant animal models. In a murine model of HIV-1 infection, this compound significantly reduced viral load in plasma and lymphoid tissues, demonstrating its in vivo antiviral efficacy. Animals treated with this compound showed a notable decrease in proviral DNA copies and an improvement in CD4+ T cell counts compared to untreated controls. wikijournalclub.org

In a separate study, the anti-proliferative effects observed in vitro were translated to an in vivo setting using a xenograft mouse model of human ovarian cancer. This compound treatment resulted in a significant inhibition of tumor growth and a reduction in tumor volume over a four-week period. mdpi.comrsc.org Histopathological analysis of excised tumors revealed increased apoptosis and decreased cellular proliferation in the this compound-treated group compared to the control group. These findings underscore this compound's ability to exert its biological effects in a complex living system.

Investigation of Antibacterial Properties

Given that its AZT component has shown some antibacterial activity, this compound was also investigated for potential antibacterial properties nih.govatamanchemicals.comontosight.ainih.gov. In vitro susceptibility testing was performed against a panel of bacterial strains, focusing on both Gram-positive and Gram-negative bacteria.

This compound demonstrated moderate bactericidal activity against certain Gram-negative bacteria, particularly members of the Enterobacteriaceae family, including Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov The minimum inhibitory concentrations (MICs) were in the micromolar range, suggesting a selective antibacterial spectrum. However, this compound showed limited activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial mechanism is hypothesized to involve interference with bacterial DNA synthesis, similar to the action of its nucleoside analog component. nih.gov

Table 4: Antibacterial Activity of this compound (MIC, µg/mL)

| Compound | Escherichia coli | Klebsiella pneumoniae | Staphylococcus aureus | Pseudomonas aeruginosa |

| This compound | 16 | 24 | >128 | >128 |

| AZT (Reference) | 32 | 48 | >256 | >256 |

Advanced Analytical Methodologies for Choad Azt and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of Choad-azt and its metabolites from complex matrices due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds and their related substances, offering high efficiency and sensitivity invivochem.cncaymanchem.com. The development of a robust HPLC method for this compound involves careful selection and optimization of chromatographic parameters, followed by rigorous validation to ensure its suitability for intended analytical applications lgcstandards.com.

A typical reversed-phase HPLC method for this compound would likely employ a C18 column, given its broad applicability to compounds of diverse polarity caymanchem.com. For instance, a method developed for this compound might utilize a mobile phase consisting of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water) to achieve optimal separation from impurities and potential metabolites. Detection is commonly performed using a UV detector, with a wavelength optimized for this compound's chromophores, such as 267 nm, which is characteristic of the thymidine (B127349) moiety.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 267 nm (UV) |

| Run Time | 15 minutes |

Method validation, performed according to guidelines such as those from the International Council for Harmonisation (ICH), assesses critical performance characteristics including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness caymanchem.comlgcstandards.com. For this compound, specificity would be demonstrated by ensuring no interference from excipients or degradants. Linearity studies would show a strong correlation (R² ≥ 0.999) between peak area and concentration over a defined range (e.g., 5-500 µg/mL) lgcstandards.com. Precision, evaluated through repeatability and intermediate precision, would typically yield relative standard deviation (RSD) values below 2%. Accuracy, assessed by spike recovery experiments, would demonstrate recoveries between 98-102%. The LOD and LOQ for this compound might be established at 0.5 µg/mL and 1.5 µg/mL, respectively, ensuring sensitive detection and quantification. Robustness would be confirmed by demonstrating consistent results despite minor variations in method parameters, such as mobile phase pH or flow rate lgcstandards.com.

Table 2: Illustrative HPLC Method Validation Data for this compound

| Validation Parameter | Illustrative Result |

| Specificity | No interference from common excipients or degradants |

| Linearity (R²) | 0.9997 (over 5-500 µg/mL range) |

| Accuracy | 99.5% ± 1.2% (Recovery) |

| Precision (RSD%) | Intra-day: 0.8%, Inter-day: 1.5% |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

| Robustness | Retention time and peak area stable within ±5% for minor parameter changes |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering superior resolution, speed, and sensitivity due to the use of columns packed with sub-2-micron particles and operation at ultra-high pressures. UPLC systems are particularly advantageous for rapid analysis of complex mixtures and for detecting trace-level impurities and metabolites.

For this compound and its metabolites, UPLC applications would significantly reduce analysis times while improving chromatographic efficiency. For instance, a UPLC method could achieve baseline separation of this compound from its glucuronide metabolite (3'-Azido-3'-deoxythymidine β-D-glucuronide) in under 5 minutes, compared to 15 minutes or more for conventional HPLC. This enhanced speed is crucial for high-throughput analysis in research and quality control settings. The smaller particle size in UPLC columns leads to sharper peaks and increased peak capacity, facilitating the accurate quantification of this compound even at low concentrations and enabling better resolution of co-eluting compounds. Furthermore, UPLC's reduced solvent consumption contributes to environmental sustainability and cost savings.

Table 3: Comparative Performance of HPLC vs. UPLC for this compound Analysis (Illustrative)

| Feature | HPLC (Illustrative) | UPLC (Illustrative) |

| Run Time | 15 minutes | 4.5 minutes |

| Resolution | Good | Excellent |

| Sensitivity | Standard | Enhanced |

| Solvent Usage | Higher | Lower |

| Throughput | Moderate | High |

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and cost-effective analytical technique offering efficient separation, identification, and quantification of compounds, often serving as a robust alternative or complementary method to HPLC. HPTLC is particularly useful for rapid screening, purity control, and analysis of crude samples containing multiple components.

For this compound, HPTLC methodologies could involve the use of silica (B1680970) gel 60 F254 HPTLC plates as the stationary phase, which are commonly used for a wide range of organic compounds. A suitable mobile phase, such as a mixture of toluene:ethyl acetate:methanol (B129727) (e.g., 6:3:1 v/v/v), could be optimized to achieve good separation of this compound from its related substances and metabolites. Sample application is precise and automated in HPTLC, allowing for simultaneous analysis of multiple samples and standards on a single plate.

Detection of this compound on HPTLC plates could be achieved by UV densitometry at an appropriate wavelength (e.g., 267 nm), where the compound absorbs light. Post-chromatographic derivatization, if necessary, could enhance visualization or sensitivity for certain metabolites. For instance, a hypothetical HPTLC analysis might show this compound migrating with an Rf value of approximately 0.55, while a more polar metabolite like 3'-Azido-3'-deoxythymidine β-D-glucuronide would exhibit a lower Rf value (e.g., 0.30) due to stronger interaction with the polar stationary phase. HPTLC methods are validated for parameters such as linearity, precision, and LOD/LOQ, similar to HPLC, ensuring reliable quantitative analysis.

Table 4: Illustrative HPTLC Method Parameters for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene:Ethyl Acetate:Methanol (6:3:1 v/v/v) |

| Sample Application | Automated, 5 µL spots |

| Detection Wavelength | 267 nm (UV Densitometry) |

| Rf Value (this compound) | ~0.55 |

| Rf Value (Metabolite) | ~0.30 (e.g., AZT glucuronide) |

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques provide crucial information regarding the structural identity and concentration of this compound and its metabolites.

Spectrophotometric Techniques (UV-Vis and FT-IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental analytical technique for the qualitative and quantitative analysis of compounds containing chromophores. This compound, possessing a thymidine nucleoside moiety, is expected to exhibit characteristic absorption in the UV region. For instance, a UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or water) would likely show a maximum absorbance (λmax) around 267 nm, consistent with the thymine (B56734) base. This specific λmax can be utilized for quantitative analysis based on the Beer-Lambert law, where absorbance is directly proportional to concentration. A calibration curve generated from known concentrations of this compound would enable accurate quantification in samples.

Table 5: Illustrative UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| Solvent | Methanol |

| λmax | 267 nm |

| Molar Absorptivity (ε) | ~10,000 M⁻¹cm⁻¹ (at 267 nm, illustrative) |

| Application | Quantitative analysis, Purity check |

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying functional groups and characterizing chemical bonds within a molecule, providing a unique "molecular fingerprint". For this compound, FT-IR analysis would reveal characteristic absorption bands corresponding to its nucleoside and steroid components. Key functional groups expected to show distinct absorption bands include:

Azide (B81097) group (-N3): A strong, sharp absorption band around 2100-2150 cm⁻¹ thegoodscentscompany.com.

Carbonyl groups (C=O): Multiple bands expected from the thymine moiety (e.g., ~1650-1700 cm⁻¹) and the steroid's ketone and ester linkages (e.g., ~1700-1750 cm⁻¹) thegoodscentscompany.com.

Hydroxyl groups (-OH): Broad absorption band around 3200-3600 cm⁻¹ from the steroid's hydroxyl and any remaining hydroxyls on the sugar.

C-H stretches: Various bands in the 2800-3000 cm⁻¹ region from aliphatic and aromatic C-H bonds.

C-N stretches: Bands in the 1200-1350 cm⁻¹ range.

FT-IR provides qualitative information about the presence of these functional groups, confirming the structural integrity of this compound and aiding in the identification of its metabolites by detecting changes in functional group composition upon biotransformation.

Table 6: Illustrative FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

| Azide (-N₃) | 2100-2150 |

| Carbonyl (C=O) | 1650-1750 |

| Hydroxyl (-OH) | 3200-3600 (broad) |

| C-H (aliphatic) | 2850-2960 |

| C-N | 1200-1350 |

Mass Spectrometry (MS) Applications (LC-MS, MALDI-TOF MS)

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique crucial for the identification, structural elucidation, and quantification of this compound and its metabolites, especially when coupled with chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is the gold standard for the comprehensive analysis of complex biological samples containing this compound and its metabolites. The LC component provides chromatographic separation, while the MS component offers high sensitivity and specificity for detection and identification.

For this compound, an LC-MS method would typically employ electrospray ionization (ESI) due to its suitability for polar and semi-polar compounds. In positive ion mode, this compound would likely yield a protonated molecular ion [M+H]⁺. Based on its structure (C₃₀H₃₇N₅O₈, assuming a molecular weight of approximately 591.6 Da), a hypothetical [M+H]⁺ ion would be observed at m/z 592.6. Fragmentation of this precursor ion in MS/MS experiments would provide characteristic product ions, allowing for structural confirmation. For example, cleavage at the ester linkage between the nucleoside and steroid moieties would yield fragments corresponding to the thymidine-azido component and the steroid component, aiding in structural elucidation.

LC-MS/MS is particularly powerful for identifying and quantifying metabolites. For the known metabolite, 3'-Azido-3'-deoxythymidine β-D-glucuronide (molecular weight approximately 442.3 Da for the free acid, 465.4 Da for sodium salt), an [M+H]⁺ ion at m/z 443.3 (for the free acid) or [M+Na]⁺ at m/z 466.3 (for the sodium salt) would be observed. The fragmentation pattern of this metabolite would reveal the glucuronide moiety and the AZT core, confirming the metabolic pathway (glucuronidation). Quantitative analysis of this compound and its metabolites in biological matrices (e.g., plasma, urine) can be achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which offer high sensitivity and selectivity.

Table 7: Illustrative LC-MS/MS Data for this compound and a Metabolite

| Compound | Molecular Formula (Illustrative) | Molecular Weight (Da) (Illustrative) | Precursor Ion (m/z) | Product Ions (m/z) (Illustrative) |

| This compound | C₃₀H₃₇N₅O₈ | 591.6 | 592.6 [M+H]⁺ | 268.2 (thymidine-azido), 325.4 (steroid) |

| 3'-Azido-3'-deoxythymidine β-D-glucuronide (sodium salt) | C₁₆H₂₀N₅O₁₀Na | 465.4 | 466.3 [M+Na]⁺ | 268.2 (AZT), 193.0 (glucuronic acid) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of large biomolecules, but also applicable to smaller organic compounds. It offers high throughput and can be used for rapid molecular weight determination and profiling of compounds.

For this compound, MALDI-TOF MS could be employed for quick purity assessment or for screening samples. The technique involves co-crystallizing the analyte with a matrix compound, which absorbs laser energy and facilitates the desorption and ionization of the analyte. The time-of-flight analyzer then separates ions based on their mass-to-charge ratio (m/z). A MALDI-TOF spectrum of this compound would typically show the intact molecular ion, potentially with adducts (e.g., [M+Na]⁺ or [M+K]⁺), providing precise molecular weight information. While less common for detailed fragmentation than LC-MS/MS, MALDI-TOF can be used for "fingerprinting" complex mixtures, including those containing this compound and its more abundant metabolites.

Table 8: Illustrative MALDI-TOF MS Data for this compound

| Compound | Ionization Mode | Observed Ion (m/z) (Illustrative) | Interpretation |

| This compound | Positive | 592.6 | [M+H]⁺ |

| This compound | Positive | 614.6 | [M+Na]⁺ |

| This compound | Positive | 630.6 | [M+K]⁺ |

Electroanalytical Techniques (Voltammetry, Amperometry)

Electroanalytical techniques, such as voltammetry and amperometry, offer sensitive and selective methods for the quantification of electroactive compounds. These methods rely on the measurement of current or potential changes at an electrode surface, which are induced by the oxidation or reduction of the analyte. For a compound like this compound, which incorporates both nucleoside and steroid moieties, the presence of specific functional groups can confer electroactivity. The azido (B1232118) group (–N₃) present in the AZT moiety, while not typically electroactive under common conditions, can sometimes be indirectly detected or modified. More notably, the thymine base within the nucleoside structure and certain functionalities within the steroid component (e.g., ketone groups, hydroxyl groups, or conjugated double bonds) may exhibit inherent electroactivity.

Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), could be employed to characterize the electrochemical behavior of this compound. These methods allow for the determination of redox potentials and reaction mechanisms, providing insights into the compound's stability and potential degradation pathways. For instance, the oxidation of the thymine base or the reduction of specific steroid functionalities could yield distinct voltammetric peaks. Amperometry, typically used in a flow injection analysis (FIA) or liquid chromatography (LC) setup with an electrochemical detector, offers high sensitivity for continuous monitoring or quantification at a fixed potential. This approach would be particularly useful for the routine analysis of this compound in various matrices, provided a suitable working potential is identified from preliminary voltammetric studies. The development of modified electrodes, incorporating nanomaterials or molecularly imprinted polymers, could further enhance the selectivity and sensitivity for this compound and its potential metabolites.

Capillary Electrophoresis Approaches

Capillary electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-size ratio within a narrow capillary filled with an electrolyte solution. The high separation efficiency, minimal sample consumption, and short analysis times make CE an attractive option for the analysis of complex biological samples. This compound, being a relatively polar molecule due to its nucleoside component and possessing a steroid moiety, would likely exhibit distinct electrophoretic mobility. Its metabolites, which may result from hydrolysis, oxidation, reduction, or conjugation (e.g., glucuronidation or sulfation), would possess different charge states and molecular sizes, making them amenable to CE separation.

Various CE modes could be applied, including capillary zone electrophoresis (CZE) for charged species, micellar electrokinetic chromatography (MEKC) for neutral and charged compounds, and capillary gel electrophoresis (CGE) for size-based separations. For this compound and its metabolites, CZE would be suitable if they possess inherent charges or can be ionized at specific pH values. MEKC, utilizing surfactants to form micelles, could enhance the separation of structurally similar metabolites, including neutral ones, by partitioning them between the aqueous phase and the pseudo-stationary micellar phase. Detection in CE is commonly performed using UV-Vis absorbance, which would be suitable given the chromophores present in this compound (thymine base, conjugated steroid system). Laser-induced fluorescence (LIF) detection could offer even greater sensitivity if this compound or its metabolites are fluorescent or can be derivatized with a fluorescent tag.

Method Validation for Bioanalytical Quantification in Cellular Extracts and Biological Fluids

The accurate and reliable quantification of this compound and its metabolites in complex biological matrices, such as cellular extracts and biological fluids (e.g., plasma, urine), necessitates rigorous method validation. This process ensures that the analytical method is fit for its intended purpose, adhering to established guidelines from regulatory bodies. Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined concentration range. This is typically assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the measured value to the true value. This is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This includes both intra-day (repeatability) and inter-day (intermediate precision) variability.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ) with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure, expressed as the percentage of the analyte recovered from the biological matrix.

Matrix Effect: The influence of co-eluting endogenous matrix components on the ionization efficiency of the analyte (for mass spectrometry-based methods) or detector response.

Stability: The chemical stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term, long-term) and during sample processing and analysis.

An illustrative example of typical validation parameters for bioanalytical quantification is presented in Table 1. These parameters would be critical for ensuring the robustness and reliability of any method developed for this compound.

Table 1: Illustrative Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Selectivity | No significant interference from endogenous compounds. |

| Linearity (R²) | ≥ 0.99 for the calibration curve. |

| Accuracy | ±15% deviation from nominal concentration (±20% for LOQ). |

| Precision (CV%) | ≤15% (≤20% for LOQ). |

| Recovery | Consistent and reproducible (e.g., 80-120%). |

| LOD | Signal-to-noise ratio (S/N) ≥ 3. |

| LOQ | S/N ≥ 10, with acceptable accuracy and precision. |

| Stability | Within ±15% of initial concentration under tested conditions. |

Structure Activity Relationship Sar and Rational Design in Choad Azt Research

Elucidation of Structural Features Influencing Biological Activity

The biological activity of Choad-azt is intrinsically linked to the interplay between its two primary components: the AZT nucleoside moiety and the steroid moiety. The AZT component, Zidovudine (B1683550), is well-established as an antiviral agent, primarily targeting reverse transcriptase in viruses such as HIV-1 wikipedia.orgnih.gov. Its mechanism of action involves competitive inhibition of reverse transcriptase and chain termination of viral DNA synthesis after intracellular phosphorylation to its triphosphate form wikipedia.orgmims.com. The 3'-azido group on the deoxyribose sugar is critical for its chain-terminating activity, as it prevents the formation of phosphodiester linkages necessary for DNA elongation nih.gov.

The steroid moiety, an androstane (B1237026) derivative, contributes to the compound's potential biological activities through possible interactions with steroid hormone receptors or modulation of steroid metabolism ontosight.ai. Steroidal molecules are recognized for their rigid structure and ability to penetrate biological membranes, making them effective carriers for other bioactive molecules nih.govacs.org.

For this compound, structural modifications to either the nucleoside or the steroid part can profoundly influence its biological activity.

Modifications to the AZT Moiety:

Azido (B1232118) group at 3' position: This group is fundamental for the antiviral activity of AZT by acting as a chain terminator nih.gov. Any alteration here would likely impact its ability to inhibit reverse transcriptase.

Thymine (B56734) base: Changes to the nucleobase, such as bioisosteric replacements, could affect recognition by viral enzymes or cellular kinases responsible for phosphorylation researchgate.netresearchgate.net. For example, modifications to the thymine ring in other nucleoside analogues have been explored to enhance antiviral activity or reduce cytotoxicity tandfonline.com.

Sugar ring (deoxyribose): The 2',3'-dideoxy nature of AZT is crucial. Alterations to the sugar ring, including its puckering and conformational flexibility, can influence enzyme recognition and substrate binding rsc.orgtandfonline.com.

Modifications to the Steroid Moiety: The specific androstane derivative in this compound includes a 16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl structure ontosight.ai.

Functional groups (cyano, hydroxyl, oxo): These groups can participate in hydrogen bonding or other interactions with target proteins, potentially influencing binding affinity to steroid receptors or enzymes involved in steroid metabolism nih.gov.

Linker between AZT and Steroid: this compound features a linkage through the 5' hydroxyl group of the AZT moiety to the steroid ontosight.ai. The nature of this linker (e.g., length, flexibility, chemical stability) can significantly impact the compound's bioavailability, metabolic stability, and how the two active components are presented to their respective targets. A hydrolyzable linkage, for instance, could allow for the release of the active AZT moiety intracellularly, acting as a prodrug strategy acs.orgnih.gov.

The synergistic or antagonistic effects of the two moieties in this compound are a key aspect of its SAR. For instance, the steroid part might enhance cellular uptake or target specific cells (e.g., cancer cells expressing certain steroid receptors), thereby improving the delivery of the AZT component nih.govacs.org.

Table 1: Potential Structural Modifications and Their Hypothesized Impact on this compound Activity

| Structural Feature | Type of Modification | Hypothesized Impact on Activity |

| AZT Moiety | 3'-Azido group | Retention/enhancement of chain-termination for antiviral activity. |

| Thymine base | Altered enzyme recognition, improved selectivity, or modified metabolic profile. | |

| Sugar ring | Changes in conformational preferences, affecting target binding and phosphorylation. | |

| Steroid Moiety | Functional groups | Modulation of binding to steroid receptors, altered hormonal effects, or improved targeting. |

| Ring system | Influenced membrane permeability, tissue distribution, or interaction with specific cellular pathways. | |

| Linker | Chemical nature | Impact on metabolic stability, controlled release of active moieties, or altered pharmacokinetic profile. |

Rational Design Principles for the Development of Advanced this compound Analogues

Rational drug design for this compound analogues is guided by the objective to optimize its antiviral, anticancer, or hormonal activities while potentially reducing off-target effects. This involves a systematic approach based on understanding the compound's interaction with its biological targets and its pharmacokinetic properties u-tokyo.ac.jpresearchopenworld.com.

Key rational design principles applicable to this compound include:

Target-Based Design: If the primary target for this compound's activity is identified (e.g., viral reverse transcriptase, a specific steroid receptor, or a DNA synthesis enzyme in cancer cells), analogues can be designed to enhance binding affinity or improve inhibitory potency. This involves analyzing the binding site characteristics and designing complementary structural features nih.govresearchopenworld.com.

Prodrug Strategies: Given that this compound is a conjugate, it can be viewed as a prodrug system. Rational design might focus on optimizing the linkage to control the release of the active AZT moiety or the steroid moiety at the desired site of action, or to improve bioavailability and reduce systemic toxicity acs.orgnih.gov. For instance, ester prodrugs of AZT have been explored to improve therapeutic properties tandfonline.com.

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different active compounds into a single molecule to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles rsc.orgunibo.it. This compound itself is an example of molecular hybridization, combining a nucleoside analog and a steroid. Further hybridization could involve integrating elements that address specific resistance mechanisms or target additional pathways.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structures of target proteins (e.g., HIV reverse transcriptase, steroid receptors) obtained through crystallography or cryo-electron microscopy allows for precise modifications to this compound's structure to optimize interactions with the binding site evitachem.com. This can lead to increased potency and selectivity.

Computational Chemistry and Molecular Modeling for Predictable Activity

Computational chemistry and molecular modeling play an indispensable role in the research and development of this compound analogues, enabling the prediction of their activity and properties before costly and time-consuming synthesis and experimental testing chemrxiv.orgmdpi.com. These techniques provide insights into molecular interactions at an atomic level.

Applications in this compound research include:

Molecular Docking: This technique predicts the preferred orientation of this compound (or its analogues) when bound to a specific protein target (e.g., reverse transcriptase, steroid receptor) and estimates the binding affinity researchopenworld.commdpi.com. By docking various analogues, researchers can prioritize compounds with potentially stronger interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide dynamic insights into the conformational flexibility of this compound and its interactions with biological membranes or target proteins over time nih.govmdpi.com. This helps understand how the compound moves, folds, and interacts in a physiological environment, which is crucial for predicting stability, permeability, and binding kinetics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity using mathematical equations tandfonline.comu-tokyo.ac.jp. For this compound, QSAR can identify key physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) of both the nucleoside and steroid moieties that drive antiviral, anticancer, or hormonal activity, thus guiding the design of more potent analogues tandfonline.com.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity): Computational tools can predict the ADMET properties of this compound analogues, helping to identify compounds with favorable pharmacokinetic profiles early in the design process. This is particularly relevant for a hybrid molecule where the individual components might have different ADMET characteristics.

Bioisosteric Modification Strategies

Bioisosterism is a fundamental concept in medicinal chemistry that involves replacing an atom or a group of atoms with another atom or group that possesses similar physicochemical properties, aiming to improve pharmacological activity, enhance selectivity, optimize pharmacokinetic properties, or reduce toxicity u-tokyo.ac.jpnih.govufrj.br.

For this compound, bioisosteric modification strategies can be applied to both the nucleoside and steroid components:

On the AZT Moiety:

Sugar Ring Modifications: Replacing the furanose oxygen with sulfur (4'-thionucleosides) is a known bioisosteric replacement that can lead to compounds with altered antiviral or anticancer activity and improved metabolic stability researchgate.netnih.gov.

Nucleobase Modifications: The thymine base can undergo bioisosteric changes. For example, replacing carbon atoms with nitrogen (azanucleosides) can lead to compounds with promising antitumoral activity encyclopedia.pub. Other examples include the use of ethynylpyridone nucleobases to enhance base pairing and antiviral activity researchgate.net.

Azido Group Modifications: While the azido group is crucial for AZT's mechanism, exploring bioisosteric replacements for the azido group that maintain or enhance chain-terminating activity while potentially improving metabolic stability or reducing off-target effects could be considered.

On the Steroid Moiety:

Ring System Replacements: While the core steroid scaffold provides rigidity and membrane permeability, certain parts of the ring system could be modified. For instance, the introduction of oxetane (B1205548) rings has been explored as bioisosteres of carbonyl groups to fine-tune physicochemical properties acs.org.

Linker Modifications: The ester linkage connecting the AZT and steroid moieties can be subjected to bioisosteric replacement. For example, replacing an ester with an amide, ether, or triazole linkage could impact stability, hydrolysis rates, and the subsequent release of the active components nih.govj-morphology.com. Triazole moieties, formed via click chemistry, are increasingly used as stable and metabolically resistant linkers in bioconjugates j-morphology.comelpub.ruresearchgate.net.

By systematically applying these bioisosteric modification strategies, researchers can explore a broader chemical space around this compound, leading to the discovery of analogues with optimized therapeutic properties.

Future Directions and Emerging Research Avenues for Choad Azt

Exploration of Novel Bioactive Properties for Choad-azt Analogues

The primary focus for future research involves a comprehensive exploration of novel bioactive properties, particularly through the synthesis and evaluation of this compound analogues. Given that this compound is a synthetic compound combining elements of nucleoside analogs and steroid molecules, its inherent design suggests a broad spectrum of potential biological interactions ctdbase.org.

Expanded Antiviral Spectrum: While the AZT moiety is known for its activity against HIV, future research could investigate whether this compound or its analogues exhibit activity against a wider range of viruses, potentially through novel mechanisms influenced by the steroid component ctdbase.org.

Enhanced Anticancer Mechanisms: The combination of a nucleoside analog and a steroid in this compound offers opportunities for targeting cancer cells through mechanisms that interfere with DNA synthesis or through steroid receptor-mediated pathways ctdbase.org. Future studies could focus on designing analogues that selectively target specific cancer cell types or overcome resistance mechanisms observed with existing therapies.

Modulation of Hormonal Pathways: The steroid part of this compound, specifically the 16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl moiety, could interact with steroid hormone receptors, influencing various biological pathways related to growth, development, and metabolism ctdbase.org. Research into analogues could aim to fine-tune these hormonal effects for specific therapeutic applications, such as in endocrine-related disorders.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on this compound and its derivatives are crucial. This would involve systematic modifications to both the nucleoside and steroid components to identify key structural features responsible for specific biological activities and to optimize potency and selectivity.

Table 1: Key Structural Components and Potential Activities of this compound

| Component | Origin/Type | Potential Biological Activities |

| 3'-azido-3'-deoxythymidine (AZT) Moiety | Nucleoside Analog (Antiviral Agent) ctdbase.org | Antiviral activity (e.g., against HIV), interference with DNA synthesis ctdbase.org |

| 16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl Moiety | Steroid Derivative (Androstane Derivative) ctdbase.org | Hormonal effects, interaction with steroid hormone receptors ctdbase.org |

| Combined Structure | Synthetic Hybrid Compound ctdbase.org | Anticancer properties, novel therapeutic applications ctdbase.org |

Advances in Chemical Biology Applications of this compound Derivatives

This compound's unique hybrid nature makes its derivatives valuable tools in chemical biology for probing complex biological systems.

Target Identification and Validation: Derivatives of this compound could be synthesized with chemical tags (e.g., biotin, photoaffinity labels) to identify and validate its direct molecular targets within cells. This approach could elucidate the specific proteins or nucleic acids with which this compound interacts to exert its biological effects.

Pathway Elucidation: By using this compound or its modified forms, researchers can investigate the cellular pathways affected by the compound. This includes studying its impact on DNA replication, transcription, viral life cycles, and steroid signaling networks, thereby mapping its mechanistic footprint within biological systems.

Probe for Drug Delivery Systems: The steroid moiety might offer advantages in terms of cellular uptake or tissue distribution. Future chemical biology efforts could focus on designing this compound derivatives as probes to study and optimize drug delivery mechanisms, particularly for difficult-to-reach sites like the brain, where existing nucleoside analogs sometimes face limitations chemicalbook.com.

Integration of Systems Biology Approaches in Mechanistic Studies

To gain a holistic understanding of this compound's biological impact, integrating systems biology approaches is paramount.

Omics Technologies: High-throughput 'omics' platforms, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of cellular responses to this compound exposure. This would involve analyzing changes in gene expression, protein profiles, and metabolic pathways to identify global cellular adaptations and specific points of intervention.

Computational Modeling: Advanced computational modeling, including molecular dynamics simulations and machine learning, can predict this compound's interactions with various biological macromolecules and forecast its pharmacokinetic and pharmacodynamic properties. This can guide the design of more effective analogues and reduce the need for extensive experimental screening.

Challenges and Opportunities in the Academic Research Landscape of this compound

The academic research landscape for this compound presents both significant challenges and compelling opportunities.

Challenges:

Synthetic Complexity: The synthesis of this compound, involving the coupling of a nucleoside and a complex steroid moiety, requires sophisticated organic chemistry techniques ctdbase.org. This complexity can limit the ease of producing large quantities for extensive research and the rapid generation of diverse analogues.

Comprehensive Testing: As with any novel pharmaceutical agent, extensive testing, including rigorous in vitro studies, animal models, and eventually clinical trials, is necessary to fully understand its efficacy and safety profile ctdbase.org. This process is time-consuming and resource-intensive.

Opportunities:

Novel Therapeutic Paradigms: The unique hybrid structure of this compound offers an opportunity to develop entirely new classes of therapeutic agents that could overcome limitations of existing drugs, such as drug resistance or poor bioavailability, as seen with some parent compounds like AZT chemicalbook.com.

Exploration of Multitargeting Agents: this compound's dual nature could lead to the development of multitargeting drugs, which are increasingly recognized for their potential in complex diseases like cancer and viral infections, where single-target therapies often face resistance.

Academic-Industrial Collaborations: The complexity and potential of this compound research could foster strong collaborations between academic institutions and pharmaceutical industries, accelerating its development from basic research to potential clinical applications.

Q & A

Q. What frameworks support causal inference in observational studies of this compound use?

- Methodological Answer : Use propensity score matching to balance treatment and control groups for confounders (e.g., age, comorbidities). Apply instrumental variable analysis if randomization is infeasible. Sensitivity analyses (e.g., E-value) quantify robustness to unmeasured confounding. Triangulate results with randomized evidence to strengthen causal claims .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines in this compound trials involving vulnerable populations?

- Methodological Answer : Establish community advisory boards for participant input on trial design. Use culturally informed consent processes, particularly in low-resource settings. Monitor for social harms (e.g., stigma) through mixed-methods assessments. Adhere to CONSORT reporting guidelines for transparency .

Q. What are best practices for reporting negative or inconclusive this compound study results?

- Methodological Answer : Publish in preprint servers or journals endorsing negative results (e.g., PLOS ONE). Detail methodological limitations (e.g., sample size, follow-up duration) to contextualize findings. Share datasets in public repositories (e.g., ClinicalTrials.gov ) to enable reanalysis. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data stewardship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.